

# AZ-5104 vs. Osimertinib: A Comparative Analysis of Potency Against EGFR Mutants

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tyrosine kinase inhibitors **AZ-5104** and osimertinib in their potency against various epidermal growth factor receptor (EGFR) mutations. This analysis is supported by experimental data from preclinical studies.

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has become a standard of care for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] **AZ-5104** is an active, demethylated metabolite of osimertinib.[3][4] Preclinical evidence indicates that while both compounds target EGFR, they exhibit different potency profiles against various EGFR mutants and wild-type (WT) EGFR.[5][6]

# Potency Against EGFR Mutants: A Quantitative Comparison

The following table summarizes the in vitro potency (IC50 values) of **AZ-5104** and osimertinib against various EGFR mutations and WT EGFR. Lower IC50 values indicate higher potency.



Cell Line	EGFR Mutation Status	AZ-5104 IC50 (nM)	Osimertinib IC50 (nM)	Reference(s)
PC9	Exon 19 deletion (sensitizing)	~2	More than AZ- 5104	[4][5]
NCI-H1975	L858R/T790M (resistance)	1 - 2	More than AZ- 5104	[3][4][5]
PC-9VanR	Exon 19 deletion/T790M	1	Not specified	[3][4]
LoVo	Wild-Type	33	Less than AZ- 5104	[4][5]
H2073	Wild-Type	53	Not specified	[3][4]

Biochemical assays further delineate the inhibitory activity of **AZ-5104** against specific EGFR mutant enzymes:

EGFR Mutant Enzyme	AZ-5104 IC50 (nM)	Reference(s)
EGFR L858R/T790M	1	[3][4]
EGFR L858R	6	[3][4]
EGFR L861Q	1	[3][4]
EGFR (Wild-Type)	25	[3][4]

These data consistently show that **AZ-5104** is a more potent inhibitor of mutant EGFR than osimertinib.[5] However, this increased potency extends to wild-type EGFR, resulting in a reduced selectivity margin for **AZ-5104** compared to its parent compound, osimertinib.[3][4][6]

### **Activity Against EGFR Exon 20 Insertions**

EGFR exon 20 insertions (Ex20Ins) are a heterogeneous group of mutations generally associated with resistance to first and second-generation EGFR TKIs.[7][8] Both osimertinib and **AZ-5104** have demonstrated activity against NSCLC harboring these mutations.[7][8]



Studies have shown that both compounds can inhibit signaling pathways and cellular growth in cell lines with the most prevalent Ex20Ins mutations.[7][8] In vivo studies using patient-derived xenograft models also confirmed the anti-tumor activity of both agents against various EGFR Ex20Ins mutant tumors.[7]

## **Experimental Protocols**

The following are generalized experimental protocols based on methodologies frequently cited in the referenced literature for assessing the potency of EGFR inhibitors.

### **In Vitro Cell Proliferation Assay**

This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (IC50).

- Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., PC9, NCI-H1975)
  and wild-type EGFR (e.g., LoVo) are cultured in appropriate media supplemented with fetal
  bovine serum.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of AZ-5104 or osimertinib.
- Incubation: Cells are incubated for a period of 72 hours.
- Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

#### **EGFR Phosphorylation Assay**

This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR, a key step in its activation.

Cell Lysis: Cells treated with the inhibitors are lysed to extract proteins.

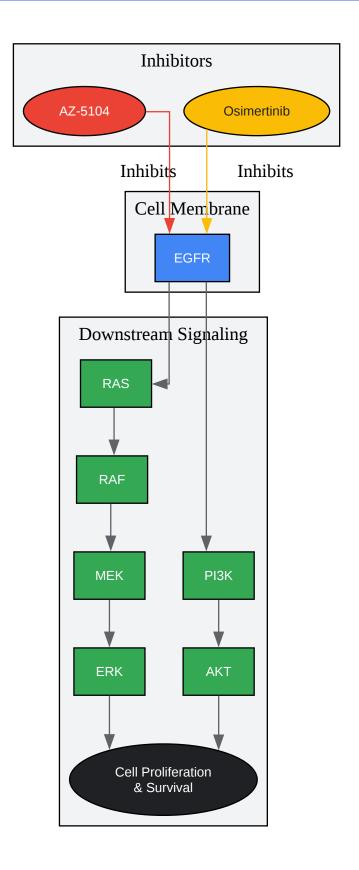


- ELISA or Western Blot: The level of phosphorylated EGFR (pEGFR) is quantified using either an enzyme-linked immunosorbent assay (ELISA) or by separating proteins via SDS-PAGE followed by Western blotting with an antibody specific for pEGFR.
- Data Analysis: The concentration of the inhibitor that reduces pEGFR levels by 50% is determined.

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the EGFR signaling pathway targeted by **AZ-5104** and osimertinib, and a typical experimental workflow for evaluating their potency.

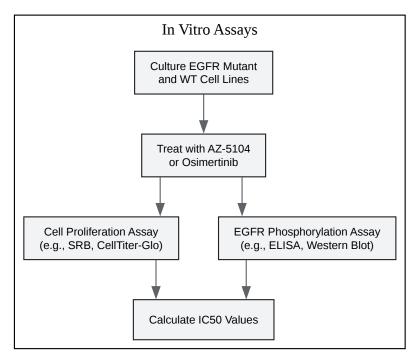


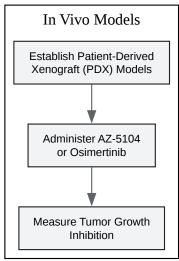


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Caption: EGFR signaling pathway and points of inhibition by AZ-5104 and osimertinib.







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Caption: Experimental workflow for comparing the potency of AZ-5104 and osimertinib.

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